Cas no 168411-99-2 (3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE)

3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE is a synthetic sphingolipid derivative featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-hydroxyl position. This modification enhances stability during chemical synthesis, particularly in multi-step reactions, while preserving the phosphorylcholine moiety critical for biological activity. The compound serves as a key intermediate in the preparation of sphingomyelin analogs and other bioactive sphingolipids, enabling precise structural modifications for research in membrane biology and signal transduction. Its protected hydroxyl group allows selective deprotection under mild conditions, facilitating further functionalization. The product is valuable for studies exploring lipid metabolism, cell signaling pathways, and the development of sphingolipid-based therapeutics.
3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE structure
168411-99-2 structure
Product name:3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE
CAS No:168411-99-2
MF:C29H63N2O5PSi
MW:578.880191087723
CID:824992
PubChem ID:71433703

3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE Chemical and Physical Properties

Names and Identifiers

    • 3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE
    • LogP
    • 168411-99-2
    • [(2S,3R)-2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
    • Inchi: InChI=1S/C29H63N2O5PSi/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(36-38(8,9)29(2,3)4)27(30)26-35-37(32,33)34-25-24-31(5,6)7/h22-23,27-28H,10-21,24-26,30H2,1-9H3/t27-,28+/m0/s1
    • InChI Key: VHUANLHPOICHQL-WUFINQPMSA-N
    • SMILES: CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O[Si](C)(C)C(C)(C)C

Computed Properties

  • Exact Mass: 578.42469
  • Monoisotopic Mass: 578.424
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 24
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.8A^2

Experimental Properties

  • PSA: 93.84

3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B691675-5mg
3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine
168411-99-2
5mg
$ 190.00 2023-04-18
TRC
B691675-50mg
3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine
168411-99-2
50mg
$ 1487.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-206675-5mg
3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine,
168411-99-2
5mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-206675-5 mg
3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine,
168411-99-2
5mg
¥2,708.00 2023-07-10

Additional information on 3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE

Introduction to 3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE (CAS No. 168411-99-2)

3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE, identified by its CAS number 168411-99-2, is a specialized lipid derivative with significant applications in the field of biochemical research and pharmaceutical development. This compound belongs to the class of sphingolipids, which are crucial components of cell membranes and play pivotal roles in various cellular signaling pathways. The structural modification involving the 3-O-tert-butyldimethylsilyl group enhances its stability and reactivity, making it a valuable tool in synthetic chemistry and molecular biology.

The D-erythro-sphingosylphosphorylcholine backbone of this compound is particularly noteworthy, as it mimics natural sphingomyelin, a major phospholipid in animal cell membranes. This structural similarity allows it to interact with membrane-bound receptors and enzymes, making it a promising candidate for studying cellular processes such as apoptosis, inflammation, and neurodegeneration. Recent advancements in lipid chemistry have highlighted the importance of such modified sphingolipids in drug design, particularly for targeting diseases associated with abnormal sphingolipid metabolism.

In recent years, researchers have been exploring the potential of 3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE in the development of novel therapeutic agents. Its ability to modulate sphingolipid-related pathways has led to its investigation in models of Alzheimer's disease, where dysregulation of sphingolipids is implicated in neuroinflammation and amyloid-beta aggregation. Studies have shown that this compound can interfere with the production of pro-inflammatory mediators by affecting downstream signaling pathways involving ceramideases and sphingosine kinases.

Moreover, the silyl protection on the 3-hydroxyl group not only enhances its synthetic utility but also allows for further derivatization, enabling researchers to tailor its properties for specific applications. For instance, this modification facilitates the introduction of fluorescent tags or other functional groups, making it suitable for high-resolution imaging techniques used in cellular studies. Such capabilities are particularly valuable in drug discovery pipelines, where rapid screening and precise targeting are essential.

The pharmaceutical industry has taken notice of the potential of 3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE due to its unique structural features. It serves as a key intermediate in synthesizing more complex lipid-based drugs that aim to correct metabolic imbalances associated with genetic disorders like lysosomal storage diseases. By leveraging its interaction with cellular receptors, this compound can be engineered to deliver therapeutic payloads directly to target cells, improving drug efficacy and reducing side effects.

Recent clinical trials have begun to explore the efficacy of derivatives of this compound in treating inflammatory conditions. The ability of D-erythro-sphingosylphosphorylcholine derivatives to suppress NF-κB signaling has been particularly promising in reducing inflammation without compromising immune function. This aligns with current trends in pharmacology that emphasize precision medicine and personalized therapeutic strategies. The compound's stability under various physiological conditions further enhances its appeal as a drug candidate.

From a synthetic chemistry perspective, 3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE exemplifies the innovative approaches being developed to modify natural lipids for enhanced functionality. The use of silyl protecting groups allows for selective reactions at other positions on the molecule, enabling the construction of complex lipid architectures. This flexibility is crucial for developing next-generation therapeutics that can mimic or modulate natural biological processes with high specificity.

The growing interest in sphingolipid-based therapies underscores the importance of compounds like 168411-99-2 in modern medicine. As our understanding of lipid biochemistry advances, so does the potential for discovering novel treatments for a wide range of diseases. The structural features and functional properties of this compound make it a cornerstone in ongoing research efforts aimed at harnessing the power of lipids for therapeutic purposes.

In conclusion, 3-O-TERT-BUTYLDIMETHYLSILYL-D-ERYTHRO-SPHINGOSYLPHOSPHORYLCHOLINE (CAS No. 168411-99-2) represents a significant advancement in lipid chemistry with far-reaching implications for biomedical research and drug development. Its unique structure and versatile applications position it as a critical tool for investigating cellular mechanisms and designing innovative treatments for complex diseases. As research continues to uncover new insights into sphingolipid biology, compounds like this will undoubtedly play an increasingly vital role in shaping the future of medicine.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.